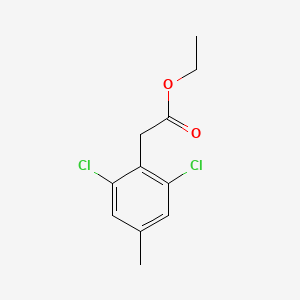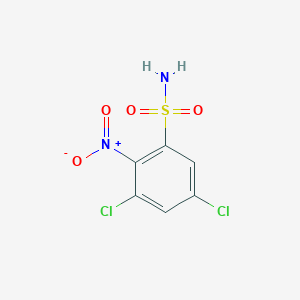
Methyl 2,3-difluoro-5-methoxyphenylacetate
Overview
Description
Methyl 2,3-difluoro-5-methoxyphenylacetate (MDFM) is an organic compound that is used in various scientific research applications. It is a colorless liquid with a molecular formula of C7H7F2O3. MDFM is a member of the fluoro-methoxy phenylacetate family and has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
Methyl 2,3-difluoro-5-methoxyphenylacetate has a variety of applications in scientific research. It is used in organic synthesis, as it is a useful intermediate for the preparation of fluoro-methoxy phenylacetate derivatives. It has also been used in biochemical and physiological studies, as it has been shown to have inhibitory effects on enzymes, such as cytochrome P450 and β-glucosidase. Additionally, this compound has been used in lab experiments, such as in the synthesis of 1,3,5-trifluorobenzene derivatives.
Mechanism of Action
Methyl 2,3-difluoro-5-methoxyphenylacetate has been shown to inhibit the activity of cytochrome P450 by blocking the heme-iron binding site. It has also been shown to inhibit β-glucosidase activity by forming a covalent bond with the enzyme. Additionally, this compound has been shown to interact with the enzyme’s active site, thus preventing substrate binding.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of cytochrome P450 and β-glucosidase enzymes, which are involved in a variety of biochemical and physiological processes. It has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
Methyl 2,3-difluoro-5-methoxyphenylacetate has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a high yield. Additionally, it is a useful intermediate for the synthesis of fluoro-methoxy phenylacetate derivatives. However, it is important to note that this compound is toxic, so proper safety protocols should be followed when handling the compound.
Future Directions
Methyl 2,3-difluoro-5-methoxyphenylacetate has a variety of potential future directions. It could be used in the development of new antifungal and antibacterial agents. Additionally, it could be used in the development of new inhibitors of enzymes, such as cytochrome P450 and β-glucosidase. Furthermore, it could be used in the development of new drugs for the treatment of various diseases. It could also be used in the development of new synthetic methods for the preparation of fluoro-methoxy phenylacetate derivatives. Finally, it could be used in the development of new analytical methods for the detection and quantification of this compound in biological samples.
Properties
IUPAC Name |
methyl 2-(2,3-difluoro-5-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-3-6(4-9(13)15-2)10(12)8(11)5-7/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOZLHOYHSTVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7S,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1412921.png)










